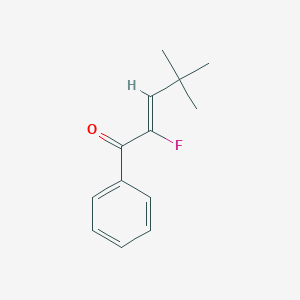
(2Z)-2-Fluoro-4,4-dimethyl-1-phenylpent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-Fluoro-4,4-dimethyl-1-phenylpent-2-en-1-one is an organic compound characterized by its unique structure, which includes a fluorine atom, a phenyl group, and a double bond in the (2Z) configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-Fluoro-4,4-dimethyl-1-phenylpent-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-dimethyl-1-phenylpent-2-en-1-one and a fluorinating agent.
Fluorination Reaction: The key step involves the introduction of the fluorine atom at the 2-position. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is typically carried out under controlled conditions to ensure the desired (2Z) configuration.
Purification: The product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: (2Z)-2-Fluoro-4,4-dimethyl-1-phenylpent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of 4,4-dimethyl-1-phenylpent-2-en-1-one or 4,4-dimethyl-1-phenylpentanoic acid.
Reduction: Formation of 2-fluoro-4,4-dimethyl-1-phenylpentane.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-Fluoro-4,4-dimethyl-1-phenylpent-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2Z)-2-Fluoro-4,4-dimethyl-1-phenylpent-2-en-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
(2Z)-2-Fluoro-4,4-dimethyl-1-phenylbut-2-en-1-one: Similar structure but with a shorter carbon chain.
(2Z)-2-Fluoro-4,4-dimethyl-1-phenylhex-2-en-1-one: Similar structure but with a longer carbon chain.
(2Z)-2-Fluoro-4,4-dimethyl-1-phenylpent-2-en-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness: (2Z)-2-Fluoro-4,4-dimethyl-1-phenylpent-2-en-1-one is unique due to its specific combination of a fluorine atom, a phenyl group, and a double bond in the (2Z) configuration. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
101560-11-6 |
|---|---|
Molekularformel |
C13H15FO |
Molekulargewicht |
206.26 g/mol |
IUPAC-Name |
(Z)-2-fluoro-4,4-dimethyl-1-phenylpent-2-en-1-one |
InChI |
InChI=1S/C13H15FO/c1-13(2,3)9-11(14)12(15)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9- |
InChI-Schlüssel |
SGMHWWWYQRUASY-LUAWRHEFSA-N |
Isomerische SMILES |
CC(C)(C)/C=C(/C(=O)C1=CC=CC=C1)\F |
Kanonische SMILES |
CC(C)(C)C=C(C(=O)C1=CC=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


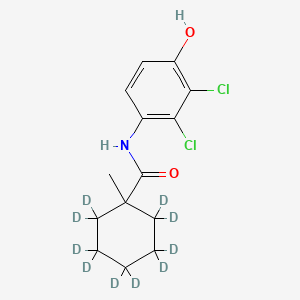
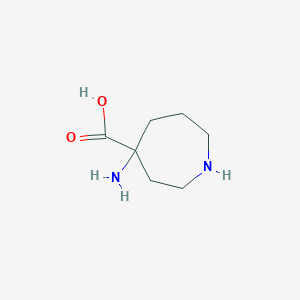
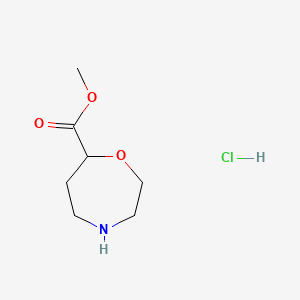

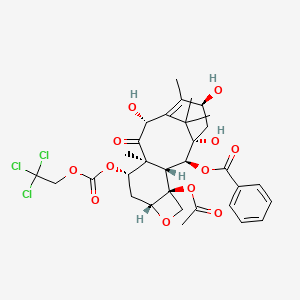

![Bicyclo[2.2.1]heptan-7-amine hydrochloride](/img/structure/B15295664.png)


![4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B15295677.png)
![Spiro[3.5]nonane-1,3-diol](/img/structure/B15295687.png)
![3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15295694.png)
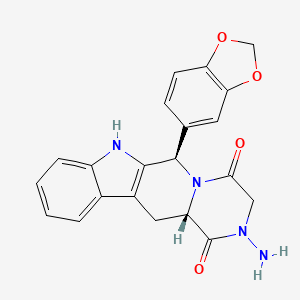
![4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15295707.png)
